2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Overview
Description
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2O. It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group attached to a nicotinonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile typically involves the reaction of 2-chloro-4-fluorophenol with nicotinonitrile under specific conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the formation of the desired product . The reaction is carried out in an organic solvent, with careful control of temperature and addition rates to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, recycling of reagents and solvents is often implemented to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)nicotinonitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-fluorophenoxy)acetonitrile: Similar structure but with an acetonitrile group instead of nicotinonitrile.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a fluoro group.
3-Pyridinecarbonitrile: Lacks the phenoxy substituent but shares the nicotinonitrile core.
Uniqueness
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-9(14)3-4-11(10)17-12-8(7-15)2-1-5-16-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZNHPPUMTNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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